molecular formula C19H15F3N2O3 B2573151 N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946204-18-8

N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Katalognummer: B2573151
CAS-Nummer: 946204-18-8
Molekulargewicht: 376.335
InChI-Schlüssel: KMUWIRAFWNILON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the cyclization of aniline derivatives with appropriate aldehydes or ketones in the presence of acidic or basic catalysts.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions.

    Hydroxylation and Carboxylation: The hydroxyl and carboxamide groups can be introduced through selective hydroxylation and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing trifluoromethyl group at position 8 activates the quinoline ring for substitution at specific positions:

  • Hydroxyl Group Functionalization : The 4-hydroxy group undergoes alkylation or acylation under basic conditions. For example, reaction with methyl iodide in the presence of K₂CO₃ yields the 4-methoxy derivative.

  • Ethoxy Group Modification : The ethoxy substituent on the phenyl ring can undergo O-dealkylation under strong acidic conditions (e.g., HBr/HOAc) to form a phenolic derivative .

Key Reagents :

Reaction TypeReagents/ConditionsProduct
Alkylation of -OHCH₃I, K₂CO₃, DMF4-methoxy derivative
O-dealkylationHBr (48%), glacial HOAc, refluxPhenolic intermediate

Oxidation of the Quinoline Core

  • The hydroxyl group at position 4 can be oxidized to a ketone using strong oxidizing agents like KMnO₄ or CrO₃, though this is rarely employed due to the stability of the hydroxyl group.

  • The trifluoromethyl group remains inert under most oxidative conditions.

Reduction of the Carboxamide

  • Catalytic hydrogenation (H₂/Pd-C) reduces the carboxamide to a methylene amine, though this is not commonly reported for this compound class .

Acid- or Base-Catalyzed Hydrolysis

  • Carboxamide Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, H₂O/EtOH) conditions, the carboxamide bond cleaves to regenerate the carboxylic acid and 4-ethoxyaniline:

CarboxamideHClQuinoline-3-carboxylic acid+4-ethoxyaniline[1][6]\text{Carboxamide} \xrightarrow{\text{HCl}} \text{Quinoline-3-carboxylic acid} + \text{4-ethoxyaniline} \quad[1][6]

Conditions and Yields :

MediumReagentsTemperatureYield (%)
Acidic6M HCl, EtOHReflux85–90
Basic2M NaOH, H₂O80°C75–80

Huisgen Cycloaddition

  • The compound’s alkyne or azide derivatives (if synthesized) participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates .

Formation of 1,3,4-Oxadiazoles

  • Reaction with hydrazine derivatives followed by dehydration yields 1,3,4-oxadiazole rings, enhancing antimicrobial activity in analogous compounds .

Metal Coordination

  • The carboxamide and hydroxyl groups act as ligands for transition metals (e.g., Cu, Zn), forming complexes studied for catalytic or therapeutic applications .

Prodrug Derivatization

  • Phosphate or ester prodrugs are synthesized to improve bioavailability, involving reactions with phosphoryl chloride or acyl chlorides .

Stability and Degradation

  • Photodegradation : Exposure to UV light induces cleavage of the ethoxy group, forming a quinone-imine derivative.

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in strongly acidic/basic media.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity
The compound has shown promise as an anticancer agent. Quinoline derivatives, including those with trifluoromethyl substitutions, are known for their ability to inhibit cancer cell proliferation. Research indicates that compounds similar to N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .

1.2 Antimicrobial Properties
Recent studies have suggested that quinoline derivatives possess significant antimicrobial properties. The incorporation of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating better membrane penetration and increased antibacterial efficacy against Gram-positive and Gram-negative bacteria .

Cardiovascular Applications

2.1 P-selectin Inhibition
this compound may function as a P-selectin inhibitor, which is crucial in the treatment of cardiovascular diseases such as atherosclerosis and thrombosis. Compounds in this class have demonstrated efficacy in preclinical models by reducing platelet aggregation and inflammatory responses associated with arterial injuries .

Structure-Activity Relationship Studies

3.1 Modifications and Efficacy
The structure-activity relationship (SAR) studies indicate that modifications on the quinoline core significantly affect biological activity. For instance, variations in the substituents at the 4-position can lead to enhanced solubility and bioavailability, making these compounds more effective in therapeutic applications .

Pharmacokinetics and Bioavailability

4.1 Solubility Enhancements
Efforts to improve the pharmacokinetic properties of this compound include optimizing its solubility through chemical modifications. Enhanced solubility is vital for oral bioavailability, which is often a limiting factor in drug development .

Toxicological Studies

5.1 Safety Profile
Toxicological assessments are essential for evaluating the safety of new compounds before clinical use. Preliminary studies indicate that this compound exhibits a favorable safety profile with low toxicity in animal models, making it a candidate for further development .

Comparative Analysis of Quinoline Derivatives

PropertyThis compoundOther Quinoline Derivatives
Anticancer ActivityHigh efficacy against melanoma and breast cancer cellsVariable
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteriaLimited
P-selectin InhibitionActive in reducing platelet aggregationVaries
SolubilityEnhanced through structural modificationsGenerally low
ToxicityLow toxicity observed in preclinical studiesVaries

Wirkmechanismus

The mechanism of action of N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chloroquine: A well-known anti-malarial drug with a quinoline core.

    Quinoline: The parent compound with a broad spectrum of biological activities.

    Lumacaftor and Ivacaftor: Compounds with similar structural motifs used in the treatment of cystic fibrosis.

Uniqueness

N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, while the hydroxyl and carboxamide groups contribute to its potential therapeutic effects.

Eigenschaften

IUPAC Name

N-(4-ethoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-2-27-12-8-6-11(7-9-12)24-18(26)14-10-23-16-13(17(14)25)4-3-5-15(16)19(20,21)22/h3-10H,2H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUWIRAFWNILON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.